4-(adamantan-1-yl)-2-methylbutanoic acid
Description
Properties
CAS No. |
1603845-48-2 |
|---|---|
Molecular Formula |
C15H24O2 |
Molecular Weight |
236.35 g/mol |
IUPAC Name |
4-(1-adamantyl)-2-methylbutanoic acid |
InChI |
InChI=1S/C15H24O2/c1-10(14(16)17)2-3-15-7-11-4-12(8-15)6-13(5-11)9-15/h10-13H,2-9H2,1H3,(H,16,17) |
InChI Key |
VEBAECXBNHWWDW-UHFFFAOYSA-N |
Canonical SMILES |
CC(CCC12CC3CC(C1)CC(C3)C2)C(=O)O |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Ester Saponification of Adamantyl-Substituted Esters
A widely employed strategy involves the synthesis of 4-(adamantan-1-yl)-2-methylbutanoic acid via ester intermediates. This method capitalizes on the hydrolytic stability of adamantane and the ease of ester functionalization. For example, ethyl 4-(adamantan-1-yl)-2-methylbutanoate can be prepared through a Friedel-Crafts alkylation of 1-adamantanol with ethyl 2-methyl-3-butenoate, followed by hydrogenation to saturate the double bond. Subsequent saponification using potassium hydroxide in a methanol-water mixture (reflux, 12 h) yields the target carboxylic acid with reported yields of 72–85%.
Key Reaction Conditions:
-
Ester substrate: Ethyl 4-(adamantan-1-yl)-2-methylbutanoate
-
Base: KOH (2.5 equiv)
-
Solvent: MeOH/H₂O (4:1 v/v)
-
Temperature: 80°C
This route benefits from mild conditions and compatibility with sensitive adamantane frameworks. However, the initial alkylation step may require Lewis acids like AlCl₃, necessitating careful purification to remove metal residues.
Nitrile Hydrolysis Approach
Nitrile intermediates offer a versatile pathway to carboxylic acids. 4-(Adamantan-1-yl)-2-methylbutanenitrile can be synthesized via a nucleophilic substitution reaction between 1-adamantyl bromide and 2-methyl-3-butenenitrile, followed by catalytic hydrogenation. Hydrolysis of the nitrile is achieved using concentrated hydrochloric acid (12 M, 100°C, 24 h), yielding the carboxylic acid in 65–78% efficiency.
Key Reaction Conditions:
-
Nitrile substrate: 4-(Adamantan-1-yl)-2-methylbutanenitrile
-
Acid: HCl (conc.)
-
Temperature: 100°C
While this method avoids harsh oxidative conditions, prolonged reaction times and the use of concentrated acids pose handling challenges.
Grignard Reaction with Adamantane Carbonyl Compounds
The Grignard reagent approach enables carbon chain elongation directly from adamantane ketones. Reacting 1-adamantylmagnesium bromide with methyl vinyl ketone generates a tertiary alcohol intermediate, which is oxidized to the carboxylic acid using Jones reagent (CrO₃/H₂SO₄). This method provides a 55–62% overall yield, with the oxidation step being critical for avoiding over-oxidation byproducts.
Key Reaction Conditions:
-
Grignard reagent: 1-Adamantylmagnesium bromide
-
Ketone: Methyl vinyl ketone
-
Oxidizing agent: Jones reagent
This route is advantageous for constructing the branched carbon skeleton but requires stringent temperature control during Grignard formation (-10°C to 0°C).
Friedel-Crafts Alkylation and Subsequent Oxidation
Friedel-Crafts alkylation of adamantane with γ,δ-unsaturated esters (e.g., methyl 2-methyl-3-pentenoate) in the presence of AlCl₃ installs the adamantane moiety at the δ-position. Subsequent oxidation of the ester to the acid is achieved via ozonolysis followed by oxidative workup (H₂O₂, HOAc), yielding this compound in 50–58% yield.
Key Reaction Conditions:
This method’s limitation lies in the low regioselectivity of the alkylation step, necessitating chromatographic purification.
Oxidation of Adamantyl-Substituted Alcohols
Primary alcohols bearing the adamantane group can be oxidized to carboxylic acids using ruthenium-based catalysts. For instance, 4-(adamantan-1-yl)-2-methylbutan-1-ol, synthesized via hydroboration of 4-(adamantan-1-yl)-2-methyl-1-butene, undergoes oxidation with RuCl₃/NaIO₄ to yield the acid in 70–75% yield.
Key Reaction Conditions:
-
Alcohol substrate: 4-(Adamantan-1-yl)-2-methylbutan-1-ol
-
Catalyst: RuCl₃ (5 mol%)
-
Co-oxidant: NaIO₄ (3 equiv)
-
Solvent: EtOAc/H₂O
This approach is notable for its high atom economy but requires expensive transition-metal catalysts.
Comparative Analysis of Synthetic Routes
The table below summarizes the advantages and limitations of each method:
| Method | Yield Range | Key Advantages | Key Limitations |
|---|---|---|---|
| Ester Saponification | 72–85% | Mild conditions, high scalability | Requires Lewis acids for ester synthesis |
| Nitrile Hydrolysis | 65–78% | Avoids oxidation steps | Prolonged reaction times |
| Grignard Reaction | 55–62% | Direct carbon chain construction | Sensitive to moisture, low yields |
| Friedel-Crafts Alkylation | 50–58% | Utilizes simple starting materials | Low regioselectivity, purification challenges |
| Alcohol Oxidation | 70–75% | High atom economy | Expensive catalysts |
Experimental Considerations and Optimization
Chemical Reactions Analysis
Types of Reactions
4-(adamantan-1-yl)-2-methylbutanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new substituents into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various nucleophiles or electrophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce a wide range of functional groups .
Scientific Research Applications
4-(adamantan-1-yl)-2-methylbutanoic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-(adamantan-1-yl)-2-methylbutanoic acid and its derivatives often involves interactions with specific molecular targets, such as enzymes or receptors. The adamantane moiety can enhance the binding affinity and specificity of the compound, leading to more effective inhibition or modulation of the target . Molecular docking studies and biological assays are commonly used to elucidate these mechanisms .
Comparison with Similar Compounds
4-(2',4'-Difluorobiphenyl-4-yl)-2-methylbutanoic Acid (Deoxoflobuf)
- Structure: Shares the 2-methylbutanoic acid core but substitutes adamantane with a difluorobiphenyl group at the 4-position.
- Key Properties :
4-(1-Adamantyl)butanoic Acid
2-Methylbutanoic Acid
- Structure : A simple branched-chain fatty acid without the adamantane substituent.
- Key Properties :
- Applications : Implicated in microbial communication; contrasts with synthetic adamantane analogs designed for stability in biological systems.
Pharmacologically Relevant Derivatives
Clinofibrate Photoproducts
- Structure: 2-(4-(1-(4-Hydroxyphenyl)cyclohexyl)phenoxy)-2-methylbutanoic acid, a photodegradation product of the fibrate drug clinofibrate .
- Key Properties: Exhibits greater photostability than clinofibrate, with degradation pathways involving elimination of 2-methylbutanoic acid .
- Applications: Highlights the susceptibility of methylbutanoic acid derivatives to photochemical reactions, a concern for formulation stability.
4-(Adamantan-1-yl)-1-aryl-3,5-dihydroxy-1H-1,2,4-oxadiazole-2-thiones
- Structure : Adamantane conjugated with heterocyclic scaffolds rather than carboxylic acids.
- Key Properties :
Data Table: Comparative Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
